molecular formula C18H20O2 B1327723 3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone CAS No. 898754-37-5

3-(2,6-Dimethylphenyl)-4'-methoxypropiophenone

Cat. No.: B1327723
CAS No.: 898754-37-5
M. Wt: 268.3 g/mol
InChI Key: ZCUQQCRMZMATNI-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a propiophenone backbone substituted with a 2,6-dimethylphenyl group at the 3-position and a methoxy group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction. In this process, 2,6-dimethylbenzene (xylene) is reacted with 4’-methoxypropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically takes place under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: On an industrial scale, the production of 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of 3-(2,6-dimethylphenyl)-4’-methoxybenzoic acid.

    Reduction: Formation of 3-(2,6-dimethylphenyl)-4’-methoxypropanol.

    Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aromatic ketones. It may also serve as a model compound for investigating the metabolic pathways of similar aromatic compounds.

Medicine: The compound’s structural features make it a potential candidate for drug development. It can be used as a lead compound for designing new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone can be utilized in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone involves its interaction with specific molecular targets. The compound’s aromatic ketone structure allows it to participate in various chemical reactions, including nucleophilic addition and electrophilic substitution. These reactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting the synthesis and degradation of biomolecules.

    Receptors: It may interact with receptors on the cell surface, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    3-(2,6-Dimethylphenyl)-4’-methoxyacetophenone: Similar structure but with an acetophenone backbone.

    3-(2,6-Dimethylphenyl)-4’-methoxybenzaldehyde: Similar structure but with a benzaldehyde backbone.

    3-(2,6-Dimethylphenyl)-4’-methoxybenzoic acid: Similar structure but with a benzoic acid backbone.

Uniqueness: 3-(2,6-Dimethylphenyl)-4’-methoxypropiophenone is unique due to its propiophenone backbone, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-5-4-6-14(2)17(13)11-12-18(19)15-7-9-16(20-3)10-8-15/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUQQCRMZMATNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644775
Record name 3-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-37-5
Record name 3-(2,6-Dimethylphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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